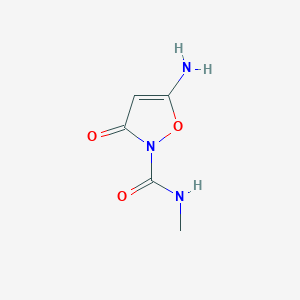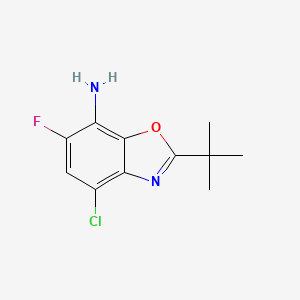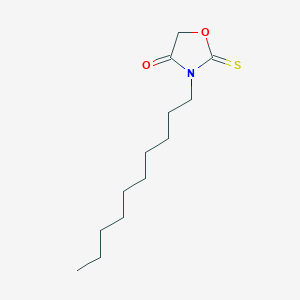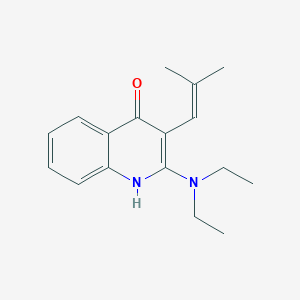![molecular formula C12H14N2O3 B12884986 D-Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-78-2](/img/structure/B12884986.png)
D-Proline, 1-[(phenylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the phenylcarbamoyl group and the carboxylic acid functionality adds to its chemical versatility and biological activity .
Vorbereitungsmethoden
The synthesis of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylcarbamoyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Analyse Chemischer Reaktionen
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamoyl group, using reagents like sodium hydroxide or ammonia.
Wissenschaftliche Forschungsanwendungen
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the phenylcarbamoyl group may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in antiviral and anticancer therapies.
Pyrrolidine-2,5-diones: These compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
The uniqueness of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
827612-78-2 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(2R)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
ZEEAHHXBZHTCOI-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)

![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)






![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)

